D-Lysergic acid monoethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lysergic acid monoethylamide is a compound belonging to the lysergamide family, which is derived from lysergic acid. It is structurally related to lysergic acid diethylamide, a well-known psychedelic substance. This compound has been studied for its potential psychoactive properties and its role in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Lysergic acid monoethylamide typically involves the reaction of lysergic acid with ethylamine. The process begins with the preparation of lysergic acid, which can be obtained from ergot alkaloids through alkaline hydrolysis. The lysergic acid is then reacted with ethylamine under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a dehydrating agent like dicyclohexylcarbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as recrystallization and chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
D-Lysergic acid monoethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
D-Lysergic acid monoethylamide has been explored in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lysergamide derivatives.
Biology: Studies have investigated its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research has focused on its potential therapeutic applications, including its use in psychiatric treatments.
Mecanismo De Acción
D-Lysergic acid monoethylamide exerts its effects primarily through the serotonergic system. It acts as a partial agonist at the 5-HT2A receptor and an agonist at the 5-HT1A receptor. These interactions lead to alterations in neurotransmitter release and modulation of neural pathways. The compound also affects the dopaminergic system by stimulating dopamine receptors, contributing to its psychoactive properties .
Comparación Con Compuestos Similares
Similar Compounds
Lysergic acid diethylamide: Known for its potent psychedelic effects.
Ergine (D-Lysergic acid amide): Found in certain plant seeds and has psychoactive properties.
1-Acetyl-LSD: A derivative with similar but distinct effects.
Uniqueness
D-Lysergic acid monoethylamide is unique due to its specific interaction with serotonin and dopamine receptors, which differentiates it from other lysergamides. Its distinct pharmacological profile makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-ethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-3-19-18(22)12-7-14-13-5-4-6-15-17(13)11(9-20-15)8-16(14)21(2)10-12/h4-7,9,12,16,20H,3,8,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWTGYUIBTVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.